Rovatirelin

Descripción

Propiedades

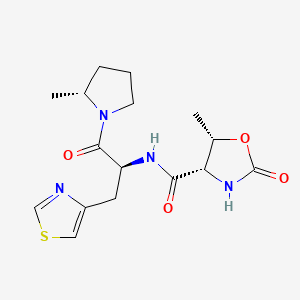

IUPAC Name |

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXWDXWZGJGIHV-URBCHYCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174385 |

Source

|

| Record name | Ravatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204386-76-5 |

Source

|

| Record name | Rovatirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rovatirelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROVATIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rovatirelin's Mechanism of Action in Spinocerebellar Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinocerebellar ataxia (SCA) is a group of progressive neurodegenerative disorders characterized by debilitating motor incoordination.[1] Current therapeutic options are limited, highlighting the urgent need for novel treatments. Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, has emerged as a potential therapeutic agent for SCA.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of spinocerebellar ataxia, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound acts as a TRH receptor agonist, modulating neurotransmitter systems to improve ataxic symptoms.[3][4] While clinical trials have shown modest efficacy, particularly in patients with more severe ataxia, further research is ongoing to fully elucidate its therapeutic potential.

Introduction to Spinocerebellar Ataxia and this compound

Spinocerebellar ataxias encompass a range of inherited neurological conditions that primarily affect the cerebellum, the brain region responsible for coordinating movement and balance. The progressive degeneration of cerebellar neurons leads to symptoms such as gait and limb ataxia, dysarthria, and oculomotor dysfunction. The underlying genetic causes of SCA are diverse, often involving trinucleotide repeat expansions that result in toxic protein aggregation and neuronal dysfunction.

This compound is an orally active, synthetic analog of thyrotropin-releasing hormone (TRH). TRH itself is a neuropeptide with a wide distribution in the central nervous system (CNS) and is known to modulate the activity of various neurotransmitter systems. This compound has been developed to have a higher affinity for TRH receptors and improved pharmacokinetic properties compared to endogenous TRH and other analogs like taltirelin.

Mechanism of Action

This compound's therapeutic effects in spinocerebellar ataxia are believed to be mediated through its agonist activity at TRH receptors, which are G protein-coupled receptors (GPCRs) found throughout the CNS, including the cerebellum.

TRH Receptor Binding and Signaling

This compound binds to human TRH receptors with a Ki value of 702 nM. Upon binding, it activates the Gq/11 protein-coupled signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Modulation of Neurotransmitter Systems

A key aspect of this compound's mechanism of action is its ability to promote the release of several key neurotransmitters in the brain, including acetylcholine, dopamine, and noradrenaline. This neuromodulatory effect is thought to compensate for the neuronal dysfunction in SCA.

-

Acetylcholine (ACh): Preclinical studies have demonstrated that this compound increases ACh levels in the medial prefrontal cortex.

-

Dopamine (DA): this compound has been shown to increase DA levels in the nucleus accumbens and dorsal striatum.

-

Noradrenaline (NA): this compound enhances the firing of noradrenergic neurons in the locus coeruleus and increases NA levels in the medial prefrontal cortex.

Neurotrophic Effects

In addition to its effects on neurotransmission, preclinical evidence suggests that this compound may also have neurotrophic properties. Studies in the "rolling mouse Nagoya" model of ataxia have shown that this compound treatment increases the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF) in the cerebellum. BDNF is a crucial protein for neuronal survival, growth, and plasticity.

Preclinical Evidence

The efficacy of this compound has been evaluated in animal models of spinocerebellar ataxia, providing a strong rationale for its clinical development.

Experimental Models

-

Rolling Mouse Nagoya (RMN): This is a genetic model of hereditary ataxia with a mutation in the Cacna1a gene, which is relevant to some forms of human SCA.

-

Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model: This is a non-genetic model where cerebellar damage and ataxia are induced by the administration of the chemotherapeutic agent cytosine arabinoside.

Key Preclinical Findings

| Experimental Model | Methodology | Key Findings | Reference |

| Rolling Mouse Nagoya | Oral administration of this compound (1, 3, 10, and 30 mg/kg). Motor function assessed by the "fall index" (number of falls divided by locomotor activity). | This compound dose-dependently reduced the fall index, with greater potency and longer-lasting effects compared to taltirelin. Increased cerebellar BDNF mRNA levels were also observed. | |

| Cytosine Arabinoside-Induced Ataxia Rat | Oral administration of this compound (≥3 mg/kg). Motor function assessed by the fall index. Neurotransmitter levels measured by in vivo microdialysis. | This compound significantly decreased the fall index and increased locomotor activity. It also increased acetylcholine levels in the medial prefrontal cortex and dopamine levels in the nucleus accumbens and dorsal striatum. |

Clinical Evidence

Two major Phase III, multicenter, randomized, double-blind, placebo-controlled studies, KPS1301 and KPS1305, have evaluated the efficacy and safety of this compound in patients with spinocerebellar degeneration.

Clinical Trial Design and Methodology

-

KPS1301: Enrolled patients with truncal ataxia. Participants were randomized to receive this compound 1.6 mg, 2.4 mg, or placebo.

-

KPS1305: Enrolled patients with both truncal and limb ataxia. Participants were randomized to receive this compound 2.4 mg or placebo.

-

Primary Endpoint: The primary efficacy measure in both trials was the change from baseline in the total score of the Scale for the Assessment and Rating of Ataxia (SARA).

Efficacy Results

While neither of the individual Phase III trials met its primary endpoint, a pooled analysis of the data from both studies showed a statistically significant improvement in the SARA total score for the this compound 2.4 mg group compared to placebo. The effect was more pronounced in patients with a baseline SARA score of ≥15, indicating greater benefit in those with more severe ataxia.

| Analysis | Treatment Group | Change in SARA Total Score (Adjusted Mean) | Difference vs. Placebo (95% CI) | p-value | Reference |

| KPS1301 | This compound 1.6 mg | -0.74 | - | - | |

| This compound 2.4 mg | -1.23 | -0.07 (-0.64 to 0.49) | 0.800 | ||

| Placebo | -1.16 | - | - | ||

| KPS1305 | This compound 2.4 mg | -1.46 | -0.42 (-1.02 to 0.18) | 0.165 | |

| Placebo | -1.04 | - | - | ||

| Pooled Analysis | This compound 2.4 mg | -1.64 | -0.61 (-1.16 to -0.06) | 0.029 | |

| Placebo | -1.03 | - | - | ||

| Pooled Analysis (Baseline SARA ≥15) | This compound 2.4 mg | -1.75 | -1.16 (-1.95 to -0.38) | 0.003 | |

| Placebo | -0.58 | - | - |

Safety and Tolerability

This compound was generally well-tolerated in the clinical trials. The most common adverse events reported were mild to moderate in severity.

| Adverse Event | This compound 1.6 mg (KPS1301) n (%) | This compound 2.4 mg (KPS1301) n (%) | Placebo (KPS1301) n (%) | This compound 2.4 mg (KPS1305) n (%) | Placebo (KPS1305) n (%) | Reference |

| Any Adverse Event | 85 (68.0) | 89 (70.6) | 78 (63.4) | 78 (77.2) | 66 (64.7) | |

| Nasopharyngitis | 21 (16.8) | 20 (15.9) | 19 (15.4) | 16 (15.8) | 12 (11.8) | |

| Nausea | 5 (4.0) | 10 (7.9) | 2 (1.6) | 9 (8.9) | 1 (1.0) | |

| Weight Decreased | 4 (3.2) | 11 (8.7) | 1 (0.8) | 8 (7.9) | 2 (2.0) | |

| Contusion | 8 (6.4) | 6 (4.8) | 6 (4.9) | 7 (6.9) | 5 (4.9) |

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for spinocerebellar ataxia, acting as a TRH analog to modulate neurotransmitter systems and potentially exert neurotrophic effects. While individual Phase III trials did not meet their primary endpoints, a pooled analysis suggests a modest but statistically significant benefit, particularly for patients with more severe ataxia. The drug has demonstrated a favorable safety profile. An additional Phase III trial has been initiated to further evaluate its efficacy. Future research should continue to explore the detailed molecular mechanisms underlying this compound's effects and identify patient populations most likely to respond to this therapy. A deeper understanding of its impact on specific cerebellar circuits and its long-term effects on disease progression will be crucial for establishing its role in the management of spinocerebellar ataxia.

References

- 1. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnnp.bmj.com [jnnp.bmj.com]

- 4. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Rovatirelin Hydrate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovatirelin hydrate is a synthetic, orally bioavailable thyrotropin-releasing hormone (TRH) mimetic that has been investigated for the treatment of spinocerebellar degeneration (SCD). Discovered and developed by Shionogi & Co., Ltd., this molecule emerged from extensive structure-activity relationship (SAR) studies aimed at creating potent, central nervous system (CNS)-acting TRH analogs with improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound hydrate, supported by experimental data and protocols.

Discovery and Development

The journey to identify this compound hydrate began in the 1990s with a focused effort to develop orally effective TRH mimetics.[1] The initial lead compound, l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide, demonstrated promising CNS effects.[1] Subsequent optimization of this lead through SAR studies led to the identification of 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine.[1] During the scale-up synthesis of this compound, a stable crystalline trihydrate form was identified and selected for further development as this compound hydrate.[1]

Kissei Pharmaceutical Co., Ltd. later acquired the development and commercialization rights in Japan and advanced this compound hydrate into clinical trials for spinocerebellar degeneration.[2] While individual Phase III clinical trials did not meet their primary endpoint of a statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (SARA) score compared to placebo, a pooled post-hoc analysis of patients with more severe ataxia showed a statistically significant improvement. Following discussions with the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan, an additional Phase III clinical trial was initiated.

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. While a detailed, step-by-step protocol from a single source is not publicly available, information pieced together from various sources suggests a convergent synthesis strategy, likely involving the coupling of key chiral intermediates.

The core structure of this compound, (4S,5S)-5-methyl-N-{(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl}-2-oxo-1,3-oxazolidine-4-carboxamide, indicates the assembly of three main building blocks: a substituted oxazolidinone, a thiazole-containing amino acid derivative, and a methylpyrrolidine moiety. The synthesis of various stereoisomers has been reported to elucidate the structure-activity relationship, highlighting the importance of precise stereochemical control during synthesis.

A plausible synthetic approach, based on general principles of peptide chemistry and available information, is outlined below. This should be considered a representative workflow and not a definitive, validated protocol.

Representative Synthetic Workflow

Caption: A potential synthetic workflow for this compound hydrate.

Mechanism of Action

This compound hydrate exerts its pharmacological effects as an agonist at the thyrotropin-releasing hormone receptor (TRH-R). It binds to human TRH receptors with a reported Ki value of 702 nM. Upon binding, it activates downstream signaling pathways that lead to an increased release of several key neurotransmitters in the central nervous system. This neuromodulatory activity is believed to underlie its potential therapeutic effects in spinocerebellar degeneration.

The primary mechanism involves the potentiation of cholinergic, dopaminergic, and noradrenergic neurotransmission:

-

Acetylcholine: this compound has been shown to significantly increase acetylcholine levels in the medial prefrontal cortex (mPFC).

-

Dopamine: The compound elevates dopamine levels in the nucleus accumbens (NAc) and the dorsal striatum.

-

Noradrenaline: this compound increases the spontaneous firing of noradrenergic neurons in the locus coeruleus (LC) and subsequently raises noradrenaline levels in the mPFC.

The stimulatory effect on noradrenergic neurons in the LC is inhibited by a TRH receptor antagonist, confirming its on-target activity. There is also evidence suggesting the involvement of acid-sensitive K+ channels in this process.

Signaling Pathway

References

Preclinical Neuroprotection by Rovatirelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovatirelin is a synthetic analog of the thyrotropin-releasing hormone (TRH) that has been investigated for its neuroprotective potential, primarily in the context of spinocerebellar degeneration (SCD). As a TRH mimetic, this compound exhibits a higher affinity for human TRH receptors and improved pharmacokinetic properties compared to earlier analogs like taltirelin. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors predominantly linked to the Gq/11 signaling pathway. The binding of this compound to these receptors initiates a cascade of intracellular events, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to underlie the observed neuropharmacological effects of this compound, which include the modulation of various neurotransmitter systems.

Preclinical studies have demonstrated that this compound promotes the release of key neurotransmitters, including acetylcholine, dopamine, and noradrenaline, in brain regions associated with motor control and cognitive function[1][2]. Furthermore, there is evidence to suggest the involvement of acid-sensitive K+ channels in the action of this compound[3]. The activation of the central noradrenergic system is also considered a key component of its mechanism[3][4].

Signaling Pathway Diagram

Caption: this compound's proposed signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical investigations of this compound.

| Parameter | Species | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| This compound (human TRH-R) | Human | 702 nM | |

| Taltirelin (human TRH-R) | Human | 3877 nM | |

| Pharmacokinetics | |||

| Oral Bioavailability | Rat | 7.3% | |

| Oral Bioavailability | Dog | 41.3% | |

| Blood-Brain Barrier Permeability | Rat | 1.04 ± 0.14 to 1.29 ± 0.28 µL/min/g |

| Animal Model Study | Parameter | This compound Dose | Outcome | Reference |

| Rolling Mouse Nagoya (Ataxia Model) | Fall Index | 1, 3, 10, 30 mg/kg | Dose-dependent reduction (more potent than taltirelin) | |

| Cerebellar BDNF mRNA | Not specified | Increased | ||

| Cytosine Arabinoside-Induced Ataxic Rat | Fall Index | ≥3 mg/kg | Significant decrease | |

| Acetylcholine (mPFC) | ≥3 mg/kg | Significant increase | ||

| Dopamine (NAc) | ≥3 mg/kg | Significant increase | ||

| Dopamine (Dorsal Striatum) | ≥10 mg/kg | Significant increase | ||

| Normal Rats | Locomotor Activity | Not specified | Increased (more potent and longer-lasting than taltirelin) | |

| Noradrenaline (mPFC) | Not specified | Increased |

Experimental Protocols

Detailed experimental protocols for proprietary drug studies are often not fully disclosed in publications. However, based on the methodologies cited in the preclinical studies of this compound, the following are representative protocols for key experiments.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine, noradrenaline) in specific brain regions of conscious, freely moving animals following this compound administration.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Surgical tools

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a midline scalp incision to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, dorsal striatum).

-

Implant a guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 60-90 minutes.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of neurotransmitter levels.

-

-

This compound Administration and Sample Collection:

-

Administer this compound (or vehicle control) via the desired route (e.g., oral gavage).

-

Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using an HPLC system with an electrochemical detector to quantify the concentrations of the neurotransmitters of interest.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the mean baseline values.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.

-

Behavioral Assessment in an Ataxia Animal Model (e.g., Rolling Mouse Nagoya)

Objective: To assess the effect of this compound on motor coordination and balance in a genetic mouse model of ataxia.

Materials:

-

Rolling Mouse Nagoya (RMN) mice

-

This compound

-

Rotating rod apparatus

-

Observation cage with a grid floor for fall index measurement

Protocol:

-

Animal Acclimatization:

-

Acclimatize the RMN mice to the testing room and equipment for several days prior to the experiment.

-

-

Drug Administration:

-

Administer this compound (or vehicle control) orally at various doses.

-

-

Fall Index Measurement:

-

At a specified time point after drug administration, place the mouse in an observation cage.

-

Count the number of times the mouse falls over a set period (e.g., 10 minutes).

-

The fall index can be calculated as the number of falls per unit of time or distance traveled.

-

-

Rotarod Test:

-

Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with an inter-trial interval.

-

-

Data Analysis:

-

Compare the fall index and latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Experimental and Logical Workflow Diagram

Caption: Preclinical to clinical workflow for this compound.

Discussion and Future Directions

The preclinical evidence for this compound's neuroprotective effects is primarily centered on its ability to ameliorate motor dysfunction in animal models of spinocerebellar degeneration. This is attributed to its action as a potent TRH receptor agonist, leading to enhanced neurotransmission in key motor circuits. The superior pharmacokinetic profile of this compound, including its higher affinity for the TRH receptor and better brain penetration compared to taltirelin, suggests it as a promising therapeutic candidate.

However, a significant portion of the publicly available research focuses on the symptomatic improvement of ataxia. To establish a broader neuroprotective profile for this compound, further preclinical studies are warranted to investigate its effects on more direct markers of neurodegeneration. Future research should aim to:

-

Investigate effects on neuronal survival: Cellular assays using primary neuronal cultures or human iPSC-derived neurons could be employed to assess the ability of this compound to protect against various neurotoxic insults, such as oxidative stress, glutamate excitotoxicity, or protein aggregation.

-

Elucidate anti-apoptotic mechanisms: Studies could measure the expression and activity of key apoptotic markers, such as caspases, Bcl-2 family proteins, and cytochrome c release, in response to this compound treatment in cellular and animal models of neurodegeneration.

-

Explore anti-inflammatory and antioxidant properties: The potential of this compound to modulate neuroinflammation and oxidative stress, common hallmarks of neurodegenerative diseases, should be investigated by measuring inflammatory cytokines, microglial activation, and markers of oxidative damage.

References

- 1. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 2. kissei.co.jp [kissei.co.jp]

- 3. Effect of this compound, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Rovatirelin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Thyrotropin-Releasing Hormone (TRH) Analog for Neurological Disorders

Abstract

Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly spinocerebellar degeneration (SCD). As a TRH agonist, this compound activates TRH receptors in the central nervous system, leading to the modulation of various neurotransmitter systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and clinical trial data. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are presented to support further research and development efforts.

Introduction

Spinocerebellar degeneration encompasses a group of hereditary and sporadic neurodegenerative disorders characterized by progressive ataxia. The therapeutic options for SCD are limited, creating a significant unmet medical need. Thyrotropin-releasing hormone (TRH) and its analogs have been explored as potential treatments due to their neuroactive properties. This compound is a second-generation TRH analog designed for improved oral bioavailability and central nervous system penetration compared to earlier compounds.

Mechanism of Action

This compound is an agonist of the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor. Upon binding, it is believed to activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is thought to promote the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which may contribute to the improvement of motor function.[1][2][3]

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated a high affinity for the human TRH receptor, with a reported inhibitory constant (Ki) of 702 nM.[4]

In Vivo Studies

Preclinical studies in animal models of ataxia have shown that this compound can improve motor function. In the rolling mouse Nagoya model, this compound dose-dependently reduced the fall index.[5] In a cytosine arabinoside-induced rat model of ataxia, this compound also significantly decreased the fall index and increased locomotor activity.

Pharmacokinetics

Preclinical Pharmacokinetics

This compound exhibits rapid oral absorption in rats and dogs. The plasma protein binding is low across species, including humans. It has shown good brain penetration in rats. The primary route of elimination is through feces.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Human |

| Bioavailability (Oral) | 7.3% | 41.3% | - |

| Plasma Protein Binding | ~15% | ~15% | ~15% |

| Blood-Brain Permeability (PS, µL/min/g) | 1.04 ± 0.14 to 1.29 ± 0.28 | - | - |

| Major Metabolite | TAMP | TAMP | TAMP |

| Primary Excretion Route | Feces | Feces | Feces |

Clinical Pharmacokinetics

In healthy male subjects, orally administered [14C]this compound was steadily absorbed, with peak plasma concentrations of radioactivity and the parent drug observed at 5-6 hours post-dose. This compound is extensively metabolized, with (thiazoylalanyl)methylpyrrolidine (TAMP) being the major metabolite in plasma and excreta. The primary route of elimination is fecal excretion (50.1% of the dose), followed by urinary excretion (36.8%). The formation of TAMP is primarily mediated by CYP3A4/5.

Clinical Trials in Spinocerebellar Degeneration

Two Phase III, multicenter, randomized, double-blind, placebo-controlled studies (KPS1301 and KPS1305) were conducted to evaluate the efficacy and safety of this compound in patients with SCD.

-

KPS1301: Enrolled patients with truncal ataxia.

-

KPS1305: Enrolled patients with both truncal and limb ataxia.

The primary endpoint for both studies was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score from baseline. While the individual studies did not meet their primary endpoints, a pooled analysis of the data was performed.

Table 2: Summary of this compound Phase III Clinical Trial Results (Pooled Analysis)

| Parameter | This compound 2.4 mg (n=140) | Placebo (n=138) | p-value |

| Adjusted Mean Change in SARA Total Score | -1.64 | -1.03 | 0.029 |

| Subgroup Analysis (Baseline SARA ≥ 15) | |||

| Adjusted Mean Change in SARA Total Score | -1.75 | -0.58 | 0.003 |

The pooled analysis showed a statistically significant, albeit modest, improvement in the SARA total score for the this compound 2.4 mg group compared to placebo. The improvement was more pronounced in patients with a baseline SARA score of 15 or greater, suggesting a potentially greater benefit in patients with more severe ataxia. Common adverse events associated with this compound included nasopharyngitis, nausea, and decreased weight, which were mostly mild in severity.

Following the initial Phase III trials, an additional Phase III trial was initiated to further evaluate the efficacy of this compound in improving ataxia in patients with spinocerebellar degeneration.

Experimental Protocols

TRH Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assay procedures.

-

Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the human TRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Use a suitable radiolabeled TRH analog, such as [3H]-MeTRH.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (this compound or unlabeled TRH for non-specific binding) at various concentrations, and 50 µL of radioligand. b. Add 100 µL of the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60 minutes with gentle agitation. d. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value for this compound using the Cheng-Prusoff equation.

In Vivo Motor Function Assessment: Rotarod Test (Representative Protocol)

This protocol is a representative example for assessing motor coordination in a mouse model of ataxia.

-

Apparatus: An accelerating rotarod apparatus.

-

Animals: Ataxic mice (e.g., rolling mouse Nagoya) and wild-type controls.

-

Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes. b. Place each mouse on the rotating rod at a low, constant speed (e.g., 4 rpm). c. Once the mouse is stable, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). d. Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation. e. Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes.

-

Data Analysis: Calculate the average latency to fall for each experimental group.

HPLC Analysis of this compound in Plasma (Representative Protocol)

This protocol is a representative example for the quantitative analysis of this compound in plasma samples.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 230 nm) or MS/MS detection for higher sensitivity and selectivity.

-

-

Sample Preparation: a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding 300 µL of acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Evaporate the supernatant to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the HPLC system.

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

This compound is a promising TRH analog that has demonstrated some efficacy in improving ataxia in patients with spinocerebellar degeneration, particularly those with more severe symptoms. Its favorable preclinical pharmacokinetic profile, including oral absorption and brain penetration, supports its potential as a therapeutic agent for neurological disorders. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and to identify the patient populations most likely to respond to treatment. The detailed information and protocols provided in this guide are intended to facilitate future research and development of this compound and other TRH analogs.

References

- 1. biomed-easy.com [biomed-easy.com]

- 2. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

An In-depth Technical Guide to the Early-Stage Research of Rovatirelin's Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly spinocerebellar degeneration (SCD). As a TRH mimetic, this compound's primary therapeutic target is the thyrotropin-releasing hormone receptor (TRHR). This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation.

Mechanism of Action and Therapeutic Target

This compound exerts its effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors predominantly coupled to the Gq/11 signaling pathway.[1][2][3][4] The binding of this compound to TRHR initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels.[1] Concurrently, DAG activates protein kinase C (PKC), a family of enzymes that phosphorylate a variety of downstream protein targets, modulating their activity. This signaling cascade is believed to mediate the neurotrophic and pro-cognitive effects of TRH and its analogs.

This compound was designed to have a higher affinity for the human TRH receptor and improved pharmacokinetic properties compared to its predecessor, taltirelin. Preclinical studies have shown that this compound activates the central nervous system, promoting the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline. This broad-spectrum neuromodulatory activity is thought to underlie its potential to improve ataxic symptoms in SCD.

Preclinical Research

The preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to assess its binding affinity, functional activity, and efficacy in animal models of ataxia.

In Vitro Studies

TRH Receptor Binding Affinity:

This compound has demonstrated a high binding affinity for the human TRH receptor. In competitive binding assays, this compound exhibited a Ki value of 702 nM, indicating a stronger interaction with the receptor compared to taltirelin, which has a reported Ki of 3877 nM.

| Compound | Target | Ki (nM) |

| This compound | Human TRH Receptor | 702 |

| Taltirelin | Human TRH Receptor | 3877 |

In Vivo Studies

Rolling Mouse Nagoya (RMN) Model of Hereditary Ataxia:

The rolling mouse Nagoya is a genetic model of spinocerebellar ataxia characterized by motor discoordination. In this model, oral administration of this compound at doses of 1, 3, 10, and 30 mg/kg resulted in a dose-dependent reduction in the fall index, a measure of ataxia. The ameliorating effect of this compound on motor function was found to be more potent and longer-lasting than that of taltirelin.

Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model:

This model mimics sporadic ataxia induced by the chemotherapeutic agent cytosine arabinoside. Oral administration of this compound at doses of 3 mg/kg and higher significantly decreased the fall index and increased locomotor activity in these rats. Furthermore, microdialysis studies in this model revealed that this compound administration led to increased extracellular levels of acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum.

| Animal Model | This compound Dose | Key Findings |

| Rolling Mouse Nagoya | 1, 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in fall index. |

| Cytosine Arabinoside-Induced Ataxia Rat | ≥3 mg/kg (oral) | Significant decrease in fall index and increase in locomotor activity. |

| Normal Rats | ≥3 mg/kg (oral) | Increased acetylcholine levels in the medial prefrontal cortex. |

| Normal Rats | ≥3 mg/kg (oral) | Increased dopamine levels in the nucleus accumbens. |

| Normal Rats | ≥10 mg/kg (oral) | Increased dopamine levels in the dorsal striatum. |

Clinical Research

Two major Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials, KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of this compound in patients with spinocerebellar degeneration. The primary endpoint in both studies was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score.

While neither of the individual studies met its primary endpoint, a pooled post-hoc analysis of data from both trials showed a statistically significant improvement in the SARA total score for patients treated with 2.4 mg of this compound compared to placebo.

| Trial | Treatment Groups | Number of Patients (Randomized) | Primary Endpoint (Change in SARA score) | Outcome |

| KPS1301 | This compound 1.6 mg | 125 | -0.74 | Not statistically significant vs. placebo. |

| This compound 2.4 mg | 126 | -1.23 | Not statistically significant vs. placebo. | |

| Placebo | 123 | -1.16 | ||

| KPS1305 | This compound 2.4 mg | 101 | -1.46 | Not statistically significant vs. placebo. |

| Placebo | 102 | -1.04 | ||

| Pooled Analysis | This compound 2.4 mg | 140 | -1.64 | Statistically significant improvement (p=0.029). |

| Placebo | 138 | -1.03 |

Experimental Protocols

TRH Receptor Binding Assay (Radioligand Competition Assay)

This assay is designed to determine the binding affinity (Ki) of a test compound for the TRH receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled TRH receptor ligand (e.g., [3H]-TRH).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of unlabeled this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key downstream event in TRH receptor signaling.

Materials:

-

Cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Fluorescence plate reader.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound.

-

Add varying concentrations of this compound to the dye-loaded cells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling and quantification of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Materials:

-

Male Wistar rats.

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

This compound.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, or striatum) of anesthetized rats using a stereotaxic apparatus.

-

Allow the animals to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

-

Administer this compound orally.

-

Continue to collect dialysate samples.

-

Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline neurotransmitter levels.

Visualizations

Caption: this compound Signaling Pathway.

Caption: In Vitro Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]

Rovatirelin: A Deep Dive into its Modulation of Central Nervous System Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovatirelin is an orally active, synthetic analog of thyrotropin-releasing hormone (TRH).[1] It has been the subject of significant research, particularly for its potential therapeutic effects in neurodegenerative diseases such as spinocerebellar ataxia (SCA).[2] As a TRH mimetic, this compound interacts with TRH receptors in the central nervous system (CNS), activating downstream signaling cascades that lead to the modulation of various neurotransmitter systems.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways. While individual clinical trials in SCA have not consistently met their primary endpoints, pooled analyses have suggested potential efficacy, prompting further investigation into its role in the CNS.[2]

Core Mechanism of Action: A TRH Receptor Agonist

This compound's primary mechanism of action is as an agonist at TRH receptors, which are widely distributed throughout the CNS. It binds to human TRH receptors with a Ki value of 702 nM. This binding affinity is higher than that of taltirelin, another TRH analog. By activating these receptors, this compound is thought to trigger a cascade of intracellular events that ultimately lead to the release of several key neurotransmitters, including acetylcholine, dopamine, and noradrenaline. This neuromodulatory effect is believed to underlie its potential therapeutic benefits in conditions characterized by neuronal dysfunction.

Preclinical Evidence: Modulation of CNS Pathways and Improvement in Motor Function

A substantial body of preclinical research has explored the effects of this compound in various animal models, providing crucial insights into its pharmacological profile and mechanism of action within the CNS.

Effects on Neurotransmitter Systems

-

Noradrenergic System: In vivo studies in rats have demonstrated that oral administration of this compound leads to an increase in c-Fos expression in the locus coeruleus (LC) and a subsequent rise in extracellular noradrenaline (NA) levels in the medial prefrontal cortex (mPFC). Electrophysiological studies have further shown that this compound increases the spontaneous firing of action potentials in noradrenergic neurons of the LC, an effect that is inhibited by a TRH receptor antagonist. This suggests a direct, TRH receptor-mediated activation of the central noradrenergic system.

-

Dopaminergic and Cholinergic Systems: In a rat model of SCA induced by cytosine arabinoside, this compound administration was found to significantly increase acetylcholine (ACh) levels in the mPFC and dopamine (DA) levels in the nucleus accumbens (NAc) and dorsal striatum. These effects are thought to contribute to the observed improvements in motor function.

Improvement of Motor Dysfunction in Ataxia Models

This compound has been shown to ameliorate motor deficits in animal models of SCA.

-

In the cytosine arabinoside-induced rat model of ataxia, oral administration of this compound (at doses of ≥3 mg/kg) significantly decreased the "fall index," a measure of motor dysfunction. It also dose-dependently increased locomotor activity.

-

In the rolling mouse Nagoya (RMN), a hereditary model of ataxia, this compound (at doses of 1, 3, 10, and 30 mg/kg) dose-dependently reduced the fall index, with its effect being more potent than that of taltirelin.

Effects on Brain Metabolism and Neurotrophic Factors

Autoradiography studies in the RMN model have revealed that this compound enhances glucose uptake in numerous brain regions, including the prefrontal cortex, nucleus accumbens, striatum, and various cerebellar nuclei. Furthermore, this compound has been found to increase the cerebellar mRNA levels of brain-derived neurotrophic factor (BDNF), suggesting a potential role in promoting neuronal health and plasticity.

Quantitative Preclinical Data

| Parameter | Animal Model | Brain Region | This compound Dose | Effect | Reference |

| Fall Index | Cytosine arabinoside-induced ataxic rats | - | ≥3 mg/kg | Significant decrease | |

| Locomotor Activity | Cytosine arabinoside-induced ataxic rats | - | Dose-dependent | Significant increase | |

| Acetylcholine (ACh) Levels | Normal rats | Medial Prefrontal Cortex (mPFC) | ≥3 mg/kg | Significant increase | |

| Dopamine (DA) Levels | Normal rats | Nucleus Accumbens (NAc) | ≥3 mg/kg | Significant increase | |

| Dopamine (DA) Levels | Normal rats | Dorsal Striatum | ≥10 mg/kg | Significant increase | |

| Fall Index | Rolling Mouse Nagoya (RMN) | - | 1, 3, 10, 30 mg/kg | Dose-dependent reduction | |

| Noradrenaline (NA) Levels | Rats | Medial Prefrontal Cortex (mPFC) | Oral administration | Increased extracellular levels |

Clinical Trials in Spinocerebellar Ataxia

This compound has been evaluated in several clinical trials for the treatment of spinocerebellar ataxia.

Phase III Studies (KPS1301 and KPS1305)

Two multicenter, randomized, double-blind, placebo-controlled Phase III studies (KPS1301 and KPS1305) were conducted to assess the efficacy of this compound in patients with cerebellar ataxia.

-

KPS1301: Enrolled patients with truncal ataxia.

-

KPS1305: Enrolled patients with both truncal and limb ataxia.

While neither study individually met its primary endpoint of a significant change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores, a pooled analysis of the data was performed.

Pooled Analysis Results

The pooled analysis of patients who met the more stringent recruitment criteria of KPS1305 showed a statistically significant, albeit modest, improvement in the SARA total score for the this compound 2.4 mg group compared to placebo.

| Parameter | Patient Population | This compound 2.4 mg Group (n=140) | Placebo Group (n=138) | Difference (95% CI) | p-value | Reference |

| Adjusted Mean Change in SARA Total Score | Pooled analysis (KPS1301 & KPS1305) | -1.64 | -1.03 | -0.61 (-1.16 to -0.06) | 0.029 |

It is important to note that the marketing approval application for this compound in Japan was withdrawn, and an additional Phase III trial has been initiated to further evaluate its efficacy.

Signaling Pathways of this compound

As a TRH analog, this compound is presumed to activate the canonical TRH receptor signaling pathway. This pathway is primarily mediated by Gq/11 G-proteins.

Caption: this compound-activated TRH receptor signaling cascade.

The binding of this compound to the TRH receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately modulates downstream effectors, leading to the release of neurotransmitters.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not fully available in the published literature. However, based on the methodologies cited, the following provides an overview of the key experimental approaches used.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Caption: General workflow for in vivo microdialysis.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., mPFC, NAc).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the outgoing aCSF (dialysate).

-

Analysis: The collected dialysate is then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of specific neurotransmitters.

Electrophysiological Recordings

Used to measure the electrical activity of neurons.

-

Tissue Preparation: Acutely isolated brain slices containing the region of interest (e.g., locus coeruleus) are prepared.

-

Recording: A microelectrode is placed near a neuron to record its extracellular action potentials (spontaneous firing rate).

-

Drug Application: this compound is applied to the bath solution to observe its effect on neuronal firing.

Behavioral Testing in Animal Models of Ataxia

To assess the effects of this compound on motor function.

-

Model Induction: An ataxia model is established (e.g., cytosine arabinoside-induced or a genetic model like the rolling mouse Nagoya).

-

Drug Administration: this compound or a vehicle is administered orally.

-

Behavioral Assessment: Motor function is assessed using tests such as:

-

Fall Index: The number of times an animal falls from a rotating rod or a narrow beam is counted over a specific period.

-

Locomotor Activity: The animal's movement in an open field is tracked and quantified.

-

Autoradiography for Brain Metabolism

To visualize and quantify glucose metabolism in different brain regions.

-

Radiotracer Injection: A radiolabeled glucose analog (e.g., 2-deoxy-D-[14C]glucose) is administered to the animal.

-

Drug Treatment: this compound or a vehicle is administered prior to the radiotracer.

-

Tissue Processing: The animal is euthanized, and the brain is rapidly removed, frozen, and sectioned.

-

Imaging: The brain sections are exposed to X-ray film or a phosphor imaging plate to detect the radioactivity, which reflects the rate of glucose uptake.

-

Analysis: The optical density of the resulting autoradiograms is quantified to determine the relative glucose metabolism in different brain areas.

Conclusion

This compound is a TRH analog that modulates CNS pathways primarily through the activation of TRH receptors, leading to an increase in the release of key neurotransmitters such as noradrenaline, dopamine, and acetylcholine. Preclinical studies have demonstrated its potential to improve motor function in animal models of ataxia and to enhance brain metabolism and the expression of neurotrophic factors. While clinical trials in spinocerebellar ataxia have yielded mixed results, pooled analyses suggest a potential therapeutic benefit that warrants further investigation. The ongoing research and additional clinical trials will be crucial in fully elucidating the therapeutic role of this compound in the management of neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-clinical pharmacokinetic profiles of this compound, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rovatirelin Administration in Rodent Models of Ataxia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, in rodent models of ataxia. This document details experimental protocols and summarizes key quantitative data from preclinical studies to guide researchers in designing and executing their own investigations into the therapeutic potential of this compound for spinocerebellar degeneration (SCD) and other ataxic disorders.

Introduction

Spinocerebellar ataxia (SCA) encompasses a group of neurodegenerative diseases characterized by progressive ataxia, dysarthria, and oculomotor dysfunction.[1] this compound, a synthetic TRH analog, has been investigated for its potential to ameliorate ataxic symptoms.[1][2] It is believed to exert its therapeutic effects by binding to TRH receptors in the central nervous system, which leads to the activation of various neurotransmitter systems, including acetylcholine and dopamine.[1][3] Preclinical studies in rodent models have demonstrated the potential of this compound to improve motor function.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound to rodent models of ataxia.

Table 1: Effect of this compound on Motor Function in Rolling Mouse Nagoya (Hereditary Ataxia Model)

| Dosage (mg/kg, oral) | Treatment Duration | Key Outcome Measure | Result |

| 1, 3, 10, 30 | Single dose | Fall Index | Dose-dependent reduction |

| 1, 3, 10, 30 | Daily for 2 weeks | Fall Index | Sustained reduction, no attenuation of effect |

| - | Post-treatment | Fall Index | Reduction persisted for 2 weeks after treatment completion |

Note: this compound was found to be more potent than Taltirelin in this model.

Table 2: Effect of this compound on Motor Function in Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model (Sporadic Ataxia Model)

| Dosage (mg/kg, oral) | Key Outcome Measures | Results |

| ≥3 | Fall Index | Significant decrease in both male and female rats |

| ≥3 | Locomotor Activity | Significant, dose-dependent increase |

Note: The effects of this compound were more potent than those of Taltirelin in this model.

Table 3: Neurochemical Effects of this compound in Normal Rats

| Dosage (mg/kg, oral) | Brain Region | Neurotransmitter Level | Result |

| ≥3 | Medial Prefrontal Cortex (mPFC) | Acetylcholine (ACh) | Significant increase |

| ≥3 | Nucleus Accumbens (NAc) | Dopamine (DA) | Significant increase |

| ≥10 | Dorsal Striatum | Dopamine (DA) | Significant increase |

Experimental Protocols

Rodent Models of Ataxia

3.1.1. Rolling Mouse Nagoya (RMN)

The Rolling Mouse Nagoya (RMN) is a genetic model of hereditary ataxia. These mice exhibit a characteristic rolling gait and other ataxic behaviors.

-

Animal Husbandry: RMN mice and their wild-type littermates should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Genotyping: Confirmation of the genotype should be performed prior to the initiation of experiments.

3.1.2. Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model

This model mimics sporadic spinocerebellar degeneration characterized by cerebellar atrophy.

-

Induction of Ataxia:

-

Administer cytosine arabinoside (Ara-C) to adult male and female rats.

-

The specific dosage and administration schedule of Ara-C need to be optimized to induce a consistent ataxic phenotype. This information is often proprietary to the research group that developed the model. Researchers should consult specialized literature or perform pilot studies to determine the optimal dosing regimen.

-

-

Confirmation of Ataxia: The development of ataxia can be confirmed by observing gait abnormalities and an increased incidence of falls.

This compound Administration

-

Formulation: this compound is typically administered orally. It should be dissolved or suspended in a suitable vehicle, such as distilled water or a 0.5% methylcellulose solution.

-

Route of Administration: Oral gavage is the standard method for precise oral administration in rodents.

-

Dosage and Frequency:

-

For RMN mice, single doses of 1, 3, 10, and 30 mg/kg have been used, as well as repeated daily administration for 2 weeks.

-

For Ara-C induced ataxic rats, doses of ≥3 mg/kg have been shown to be effective.

-

A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.

-

Assessment of Motor Function

3.3.1. Fall Index

The fall index is a primary endpoint for assessing motor dysfunction in ataxic rodents.

-

Apparatus: A rotating rod apparatus (rotarod) is commonly used.

-

Procedure:

-

Acclimatize the animals to the apparatus before testing.

-

Place the animal on the rotating rod.

-

The rod's rotational speed is gradually increased or maintained at a constant speed.

-

Record the latency to fall from the rod and the number of falls over a set period.

-

-

Calculation: The fall index is calculated by dividing the number of falls by the total locomotor activity during the test period.

Neurochemical and Molecular Analysis

3.4.1. Microdialysis

In vivo microdialysis can be used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., mPFC, NAc, dorsal striatum).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after this compound administration.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., ACh, DA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

3.4.2. Autoradiography

Autoradiography can be used to examine glucose metabolism in various brain regions, providing an indication of neuronal activity.

-

Radiotracer Administration: Administer a radiolabeled glucose analog, such as [14C]-2-deoxyglucose, to the animals.

-

Tissue Processing: After a set uptake period, sacrifice the animals and rapidly remove and freeze the brains.

-

Sectioning and Imaging: Cut coronal brain sections using a cryostat and expose them to autoradiographic film or a phosphor imaging system.

-

Analysis: Quantify the optical density in different brain regions to determine the relative glucose uptake.

3.4.3. Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA levels of specific genes of interest, such as brain-derived neurotrophic factor (BDNF).

-

Tissue Collection: Dissect the brain region of interest (e.g., cerebellum).

-

RNA Extraction: Extract total RNA from the tissue samples.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using specific primers for the target gene (e.g., BDNF) and a reference gene for normalization.

Visualizations

Caption: Proposed mechanism of action for this compound in improving motor function in ataxia.

Caption: General experimental workflow for evaluating this compound in rodent models of ataxia.

References

- 1. benchchem.com [benchchem.com]

- 2. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates motor dysfunction in the cytosine arabinoside-induced rat model of spinocerebellar degeneration via acetylcholine and dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Rovatirelin Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that acts as an agonist at the TRH receptor.[1][2] The TRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for the diverse physiological effects mediated by TRH and its analogs.

This document provides detailed protocols for two robust cell-based assays designed to screen and characterize the activity of this compound: a Calcium Flux Assay and an IP-One HTRF Assay. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery.

Signaling Pathway of this compound at the TRH Receptor

This compound binds to the TRH receptor, initiating a cascade of intracellular events. The binding affinity (Ki) of this compound for the human TRH receptor has been reported to be 702 nM.[1][2]

Experimental Protocols

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon this compound-mediated activation of the TRH receptor.

Workflow for Calcium Flux Assay

References

Application Notes and Protocols: Investigating the In Vitro Effects of Rovatirelin on Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, on neuronal cells in a laboratory setting. The provided protocols are designed to assess the impact of this compound on neuronal proliferation, differentiation, and key signaling pathways.

Introduction to this compound

This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced potency and stability.[1] It acts as an agonist at TRH receptors, which are G protein-coupled receptors (GPCRs) widely distributed throughout the central nervous system.[2][3] Activation of TRH receptors by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[3][4] This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and the activation of Protein Kinase C (PKC). This signaling pathway is believed to mediate many of the neurological effects of this compound, including the promotion of acetylcholine and dopamine release. This compound has been investigated for its therapeutic potential in neurodegenerative diseases, such as spinocerebellar degeneration.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data for this compound, providing a basis for dose-response studies in vitro.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) | Source |

| This compound | Human TRH Receptor | 702 | |

| Taltirelin (for comparison) | Human TRH Receptor | 3877 |

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rats

| Treatment | Dose (mg/kg) | Brain Region | Neurotransmitter Change | Source |

| This compound | ≥3 | Medial Prefrontal Cortex (mPFC) | Significant increase in Acetylcholine (ACh) | |

| This compound | ≥3 | Nucleus Accumbens (NAc) | Significant increase in Dopamine (DA) | |

| This compound | ≥10 | Dorsal Striatum | Significant increase in Dopamine (DA) |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Neuronal Cells

Caption: this compound's signaling cascade in neuronal cells.

General Experimental Workflow for In Vitro Neuronal Studies

Caption: Workflow for studying this compound's neuronal effects.

Experimental Protocols

Protocol 1: Assessment of Neuronal Proliferation using EdU Incorporation

This protocol is designed to quantify the effect of this compound on the proliferation of neuronal precursor cells or neuroblastoma cell lines like SH-SY5Y.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neuronal stem cells.

-

Complete cell culture medium.

-

This compound stock solution.

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.

-

Fixation and permeabilization buffers.

-

Fluorescent dye-azide for EdU detection.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

EdU Labeling: Two hours before the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM.

-

Fixation and Permeabilization: At the end of the incubation, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.

-

EdU Detection: Perform the click chemistry reaction by adding the fluorescent dye-azide to the wells and incubating for 30 minutes in the dark.

-

Nuclear Staining: Counterstain the cell nuclei with DAPI for 10 minutes.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells.

Protocol 2: Evaluation of Neuronal Differentiation

This protocol assesses the potential of this compound to promote neuronal differentiation, which can be evaluated by analyzing neurite outgrowth and the expression of neuronal markers.

Materials:

-

Differentiable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Differentiation medium (e.g., low-serum medium).

-

This compound stock solution.

-

Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2, neurofilament).

-

Fluorescently labeled secondary antibodies.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope and image analysis software.

Procedure:

-

Cell Seeding and Differentiation Induction: Seed cells on coated coverslips in a 24-well plate. The following day, switch to a differentiation medium containing a low concentration of serum or specific differentiation-inducing factors.

-

This compound Treatment: Treat the cells with different concentrations of this compound.

-

Immunocytochemistry: After several days of treatment (e.g., 3-7 days), fix the cells and perform immunocytochemistry for neuronal markers.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount coverslips with a mounting medium containing DAPI.

-

-

Image Acquisition and Analysis:

-

Neurite Outgrowth: Acquire images and use image analysis software to measure the length and number of neurites per cell.

-

Marker Expression: Quantify the fluorescence intensity of the neuronal markers.

-

Protocol 3: Analysis of TRH Receptor Signaling – Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, providing a direct measure of TRH receptor activation.

Materials:

-

Neuronal cells expressing TRH receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound stock solution.

-

Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.

-

Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence readings for 1-2 minutes.

-

This compound Stimulation: Add this compound to the cells while continuously recording the fluorescence signal.

-